(S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
(S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The compound has been synthesized through various methods, including nucleophilic addition of Grignard reagents and acid-mediated intramolecular cyclisation, providing a pathway to create both tetrahydroquinolines and their respective quinolines (Méndez & Kouznetsov, 2002).
- Resolution Processes : There's significant research on the resolution of this compound using different solvents and tartaric acid derivatives, noting strong reaction kinetics and solvent dependence. This leads to an economical resolution process incorporating a racemization step (Bálint et al., 2002).
Medicinal Chemistry and Pharmaceutical Applications
- Inhibitors and Biological Activity : Research includes the study of tetrahydroquinolines as potent inhibitors of certain enzymes and receptors. For instance, fluorination of tetrahydroquinolines has been used to lower the pK(a) of the compound, influencing its affinity for specific receptors and enzymes (Grunewald et al., 2006).
- Cytotoxic Agents : Tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity and evaluated for their cytotoxicity against various human cancer cell lines, highlighting their potential in cancer therapy (Jo et al., 2016).
Applications in Asymmetric Synthesis and Catalysis
- Enantioselective Synthesis : The compound plays a role in the enantioselective synthesis of tetrahydroquinolines, a process critical in the creation of optically pure compounds used in pharmaceuticals and agrochemicals (Wang et al., 2011).
Applications in Supramolecular Chemistry
- Chiral Separation Techniques : It's also utilized in chiral separation techniques like supercritical fluid extraction, demonstrating the compound's importance in obtaining enantiomerically pure substances (Kmecz et al., 2001).
properties
IUPAC Name |
(2S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKODOXMQSFDIZ-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(N1)C=CC(=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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